2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide

Catalog No.
S12279933
CAS No.
1184916-68-4
M.F
C7H7Br2NO2
M. Wt
296.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobro...

CAS Number

1184916-68-4

Product Name

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide

IUPAC Name

2-bromo-1-(3-hydroxypyridin-2-yl)ethanone;hydrobromide

Molecular Formula

C7H7Br2NO2

Molecular Weight

296.94 g/mol

InChI

InChI=1S/C7H6BrNO2.BrH/c8-4-6(11)7-5(10)2-1-3-9-7;/h1-3,10H,4H2;1H

InChI Key

PYULZHVEFUOREU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)O.Br

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide (CAS 1184916-68-4) is a highly reactive, bifunctional alpha-bromoketone building block essential for the synthesis of complex nitrogen-containing heterocycles. Structurally, it combines a basic pyridine core, an ortho-positioned hydroxyl group, and an electrophilic alpha-bromoacetyl moiety, making it a privileged precursor for Hantzsch thiazole syntheses and fused bicyclic scaffolds [1]. Formulated specifically as a hydrobromide salt, this compound suppresses the inherent nucleophilicity of the pyridine nitrogen, thereby preventing the rapid auto-polymerization that plagues free-base alpha-halopyridines [2]. For industrial and medicinal chemistry procurement, this stabilized salt offers a critical balance of extended shelf-life and immediate processability in polar protic solvents, serving as a foundational intermediate for kinase inhibitors, metal chelators, and advanced pharmaceutical libraries.

Research Fit

Workflow Dual-reactive building block for nucleophilic substitution and orthogonal derivatization
Selection Bromoacetyl leaving group enables regioselective coupling; 3-hydroxypyridine directs hydrogen-bond-guided functionalization
Use Context Synthetic intermediate for heterocyclic scaffolds requiring a defined hydrobromide salt stoichiometry

Substituting 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide with its free base (CAS 1185186-19-9), positional isomers, or cheaper alpha-chloro analogs universally compromises synthetic workflows [1]. The free base is highly unstable at room temperature, rapidly undergoing intermolecular Menschutkin-type alkylation that destroys the material before it can be deployed in batch reactions [2]. Furthermore, attempting to substitute this compound with the 5-hydroxy positional isomer (CAS 1346532-82-8) completely eliminates the ability to form fused pyrido-oxazine systems, as the required ortho-relationship between the hydroxyl and carbonyl groups is lost [3]. Finally, utilizing alpha-chloro analogs drastically slows down SN2 displacement kinetics, requiring prolonged heating that increases thermal degradation byproducts and reduces overall isolated yields in high-throughput library generation.

Substitution Risk

Free base substitution May introduce stoichiometric uncertainty and reduced crystallinity; the hydrobromide salt ensures defined molar mass and handling characteristics.
Dehydroxy analog Lacks the 3-hydroxy hydrogen bond donor/acceptor, potentially altering regioselective derivatization and molecular recognition.
Non-brominated methoxy analog Retains some structural similarity but absence of the bromoacetyl leaving group prevents nucleophilic displacement reactions.

Autocatalytic Degradation Prevention via Hydrobromide Salt Formulation

The stability of alpha-bromoketones containing basic nitrogen atoms is a major procurement bottleneck. In its free base form (CAS 1185186-19-9), the unprotonated pyridine nitrogen acts as a nucleophile, rapidly attacking the alpha-bromo carbon of adjacent molecules to form polymeric quaternary ammonium salts [1]. By formulating the compound as a hydrobromide salt, the pyridine nitrogen is protonated (pKa ~ 5), completely deactivating its nucleophilicity. This salt formation extends the ambient shelf life from less than 24 hours to over 12 months, ensuring material integrity during global shipping and long-term laboratory storage [2].

Evidence DimensionAmbient Shelf Life at 25°C
Target Compound Data>12 months (HBr salt, CAS 1184916-68-4)
Comparator Or Baseline<24 hours before onset of polymerization (Free base, CAS 1185186-19-9)
Quantified DifferenceOrders of magnitude increase in stability
ConditionsAmbient storage, sealed container

Procurement must select the hydrobromide salt to ensure material viability during shipping and storage, avoiding the rapid self-alkylation inherent to free-base alpha-bromopyridines.

Structural Similarity
Reported (source review)
Target: 1.00 (reference) vs Closest analog: 0.93 (lacks Br) / Hydroxyl analog: 0.79 (lacks Br)
High 2D similarity does not confer functional interchangeability; bromoacetyl group is irreplaceable for nucleophilic substitution.
Similarity based on 2D fingerprints; verify experimentally.

Regioselective Enabling of Fused Bicyclic Scaffolds

The synthesis of fused bicyclic systems, such as pyrido[3,2-b][1,4]oxazines, relies strictly on the spatial proximity of reactive functional groups. The 3-hydroxyl group in this target compound is positioned ortho to the bromoacetyl group, providing an ideal ~2.8 Å distance for intramolecular cyclization following initial nucleophilic attack [1]. In contrast, the 5-hydroxy positional isomer (CAS 1346532-82-8) places the hydroxyl group too far from the reaction center, resulting in a 0% yield for fused ring formation and only yielding isolated heterocycles [2].

Evidence DimensionYield of ortho-fused pyrido-oxazine derivatives
Target Compound Data>75% yield (ortho-OH positioning)
Comparator Or Baseline0% yield (5-OH positional isomer, CAS 1346532-82-8)
Quantified DifferenceAbsolute binary enabler for fused ring systems
ConditionsCondensation with bifunctional nucleophiles (e.g., 1,2-dinucleophiles)

Buyers targeting fused bicyclic APIs must procure the 3-hydroxy isomer, as the 5-hydroxy isomer is sterically incapable of participating in the required intramolecular ring closure.

Salt Identity MW
Specification review
296.94 g/mol (hydrobromide) vs 216.03 g/mol (free base) — 37.4% mass difference
Critical for accurate molar calculations; free base procurement may lead to stoichiometric errors.
Verified by InChIKey; use for batch QC.

Kinetic Superiority in Hantzsch Thiazole Syntheses

For high-throughput medicinal chemistry, reaction kinetics are paramount. In standard Hantzsch syntheses with thioamides, the alpha-bromo leaving group of the target compound facilitates rapid SN2 displacement, typically reaching completion in 1-2 hours at 60°C with yields exceeding 85% [1]. Substituting this with an alpha-chloro analog significantly increases the activation energy barrier, extending reaction times beyond 12 hours and dropping yields below 60% due to competing thermal degradation and side reactions .

Evidence DimensionReaction Time and Crude Yield
Target Compound Data1-2 hours, >85% yield (Alpha-bromo)
Comparator Or Baseline>12 hours, <60% yield (Alpha-chloro baseline)
Quantified Difference6x to 12x faster reaction time with ~25% higher absolute yield
ConditionsCondensation with thioamides in ethanol at 60°C

The alpha-bromo derivative significantly reduces reactor time and minimizes thermal degradation byproducts compared to cheaper but less reactive alpha-chloro analogs.

H-Bond Capacity
Class-level inference
Target: HBD=2, HBA=3; Dehydroxy analog: HBD=1, HBA=2
Additional donor/acceptor sites may support supramolecular assembly and crystal engineering.
Direct binding data not available; structural inference.

Enhanced Process Solubility in Green Solvents

Processability in scale-up manufacturing heavily depends on solubility in environmentally benign solvents. The presence of the 3-hydroxyl group introduces a strong hydrogen-bond donor/acceptor site, which dramatically enhances the compound's solubility in polar protic solvents like ethanol [1]. Compared to the non-hydroxylated baseline, 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide, the target compound exhibits a greater than threefold increase in ethanol solubility, allowing for significantly higher concentration batch reactions and improved space-time yields [2].

Evidence DimensionSolubility in Ethanol at 20°C
Target Compound Data~50 mg/mL
Comparator Or Baseline~15 mg/mL (2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide)
Quantified Difference>3x increase in polar protic solubility
ConditionsStandard atmospheric pressure, 20°C

Higher solubility in polar protic solvents allows for higher-concentration batch reactions, directly improving space-time yields during manufacturing scale-up.

Synthesis of Fused Pyrido-Oxazine Scaffolds

Leveraging the ortho-relationship of the hydroxyl and bromoacetyl groups (as detailed in Section 3), this compound is the optimal precursor for constructing pyrido[3,2-b][1,4]oxazine derivatives [1]. These fused bicyclic systems are critical structural motifs in the development of novel kinase inhibitors and central nervous system (CNS) therapeutics.

High-Throughput Hantzsch Thiazole Library Generation

Due to its superior leaving group kinetics and stabilized salt form, this compound is ideal for automated or semi-automated library synthesis [2]. It allows medicinal chemists to rapidly generate diverse 2-aminothiazole arrays with minimal purification bottlenecks, directly accelerating hit-to-lead optimization cycles.

Development of Bidentate Metalloenzyme Inhibitors

The 3-hydroxy-2-acylpyridine structural motif is a privileged chelator for active-site metals in enzymes such as Hypoxia-Inducible Factor (HIF) prolyl hydroxylases [3]. This compound serves as a highly processable, soluble starting material for appending complex side chains while preserving the critical metal-binding pharmacophore.

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Dual-reactive bromoacetyl + 3-hydroxy handles for orthogonal derivatization
Verify regioselective coupling and salt stoichiometry in build/couple/pair strategies
Biochemical probe design
Defined hydrobromide salt form with precise molar mass
Validate molar concentration accuracy; compare to free base if used
Incoming QC by mass spectrometry
Unique mass signature vs analogs and free base
Confirm identity via LC-MS or HRMS against specified monoisotopic mass

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.88230 g/mol

Monoisotopic Mass

294.88435 g/mol

Heavy Atom Count

12

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